2-Acetylthiomethylthiopyridine
Description
2-Acetylthiomethylthiopyridine is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with acetylthio and methylthio groups.
Properties
CAS No. |
140128-04-7 |
|---|---|
Molecular Formula |
C8H9NOS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
S-(pyridin-2-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C8H9NOS2/c1-7(10)11-6-12-8-4-2-3-5-9-8/h2-5H,6H2,1H3 |
InChI Key |
ROMCSXIFYLATJV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCSC1=CC=CC=N1 |
Canonical SMILES |
CC(=O)SCSC1=CC=CC=N1 |
Synonyms |
Ethanethioic acid, S-[(2-pyridinylthio)methyl] ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 1: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine ring with methyl, thietanyloxy, and thioacetate groups.
- Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
Compound 2: 5-Methyl-6-phenyl-2-thioxo-thieno[2,3-d]pyrimidine
- Structure: Thienopyrimidine fused with a phenyl group and thioxo substituent.
- Synthesis: Derived from malononitrile, 6-methyl-heptane-2,4-dione, sulfur, and diethylamine in ethanol (73% yield) .
- Key Features : The thiophene-pyrimidine fusion enhances π-conjugation, differing from 2-acetylthiomethylthiopyridine’s simpler pyridine backbone.
Compound 3: [6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene
- Structure : Pyridine-thiophene hybrid with acetylene and trimethylsilyl groups.
- Synthesis : Uses tetrabutylammonium fluoride (TBAF) in THF, achieving 85% yield .
- Key Features : Acetylene spacers enable extended conjugation, a feature absent in this compound but relevant for optoelectronic applications.
Pharmacological and Functional Potential
- Compound 1 : Pyrimidine-thioether derivatives are explored for antiviral and antibacterial activities due to sulfur’s nucleophilic affinity .
- Compound 2: Thienopyrimidines exhibit kinase inhibition and anticancer properties , suggesting this compound could share bioactivity if functional groups align.
- Compound 3: Acetylene-rich frameworks are leveraged in nonlinear optics (NLO) and molecular electronics , highlighting divergent applications compared to pharmaceutically oriented thiopyridines.
Structural Flexibility and Reactivity
- Sulfur Reactivity : All compounds feature sulfur atoms, but this compound’s acetylthio group may offer unique thioester-like reactivity for prodrug design or metal coordination.
- Ring Systems: Pyridine (this compound) vs. pyrimidine (Compound 1) vs. fused thienopyrimidine (Compound 2) influence electronic properties and binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
